![molecular formula C8H11NO2 B2533225 2-[(5-Methylpyridin-2-yl)oxy]ethanol CAS No. 945912-75-4](/img/structure/B2533225.png)
2-[(5-Methylpyridin-2-yl)oxy]ethanol
Descripción general
Descripción
2-[(5-Methylpyridin-2-yl)oxy]ethanol is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biofunctional Nanocomposites
The compound 2-[(5-Methylpyridin-2-yl)oxy]ethanol has been utilized in the creation of biofunctional nanocomposites. Specifically, carbon nanofibers (CNF) have been hybridized with water-soluble porphyrin to construct a biofunctional nanocomposite. This hybrid exhibits good water dispersion and is characterized for its steady-state electronic absorption spectroscopy and scanning electron microscopy. The composite capitalizes on the good conductivity of CNF and the excellent catalytic activity of CNF and the porphyrin towards the reduction of dissolved oxygen. This has led to the development of a highly sensitive biosensor for ethanol, showcasing the nanocomposite's potential in biosensing applications (Wu et al., 2008).
Synthesis and Molecular Structure
The compound has also been a subject in the study of synthesis and molecular structures. For instance, ethyl 2,2′-bipyridine-5-carboxylate was converted to related compounds through a series of reactions, including a Mitsunobu reaction, to produce mixtures of methyl 1-(2,2′-bipyridine-5-yl)alkyl-1H-imidazole-5-carboxylate. The structural characterization of these compounds provides valuable insights into their potential applications in various fields, including material science and chemistry (Schweifer et al., 2010).
Protecting Group for Carboxylic Acids
In polymer chemistry, 2-(pyridin-2-yl)ethanol has been shown to be an effective protecting group for carboxylic acids. This compound allows for selective removal after polymerization and is stable under certain conditions, resisting catalytic hydrogenolysis. This characteristic makes it valuable in the synthesis of homopolymers and diblock copolymers, which can be used in a variety of applications, from materials science to biomedical engineering (Elladiou & Patrickios, 2012).
Catalytic Applications
The compound has also been used in catalytic applications, for instance, in the dimerization of bio-based 5-methylfurfuryl alcohol to produce bis(5-methylfuran-2-yl) methane. This process uses a solid acidic nanocatalyst and occurs under mild conditions, showcasing the potential of this compound in catalyzing environmentally friendly and efficient chemical reactions (Jin et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
While specific future directions for 2-[(5-Methylpyridin-2-yl)oxy]ethanol are not mentioned in the search results, compounds with similar structures have been studied for their potential in various applications. For instance, pyrimidine derivatives are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties . This suggests that this compound could also have potential uses in these areas.
Mecanismo De Acción
Target of Action
It is known that this compound is a key intermediate in the synthesis of various biologically active novel heterocycles .
Biochemical Pathways
Given its role as an intermediate in the synthesis of various biologically active novel heterocycles , it can be inferred that it may be involved in multiple biochemical pathways.
Result of Action
Given its role as an intermediate in the synthesis of various biologically active novel heterocycles , it can be inferred that it may have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-(5-methylpyridin-2-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7-2-3-8(9-6-7)11-5-4-10/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVVNTGKRPEUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2533142.png)
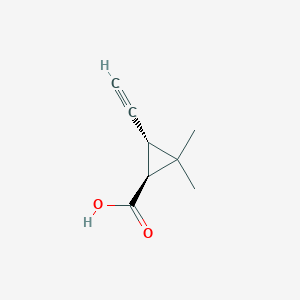
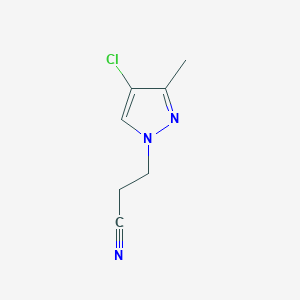
![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide](/img/structure/B2533149.png)
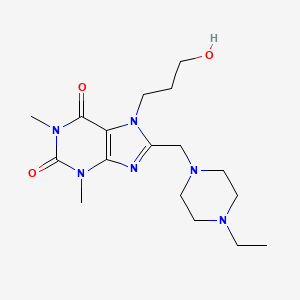
![N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2533152.png)
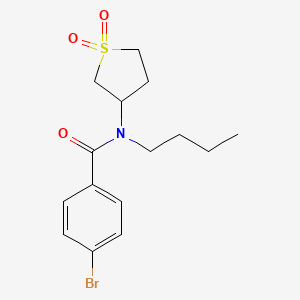

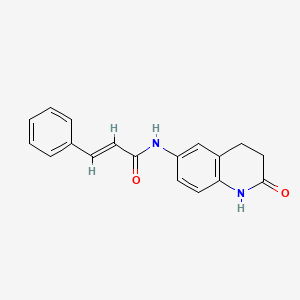


![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester](/img/structure/B2533163.png)
![ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2533164.png)
![4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile](/img/structure/B2533165.png)
